CDK6 Degradation Potency: PROTAC CDK4/6 degrader 1 (DC50 = 2.5 nM) Versus BSJ-03-204 Inhibition IC50
PROTAC CDK4/6 degrader 1 (Compound 7f) achieves CDK6 degradation with a DC50 of 2.5 nM . In contrast, the widely used Palbociclib-based PROTAC comparator BSJ-03-204 is characterized by inhibition IC50 values of 10.4 nM for CDK6/D1, rather than degradation DC50 values . The degradation potency of 7f (2.5 nM) exceeds the inhibitory potency of BSJ-03-204 (10.4 nM) by approximately 4.2-fold, though these metrics measure fundamentally different endpoints (protein degradation versus kinase inhibition). Notably, BSJ-03-204 degrades IKZF1/3 minimally, demonstrating CRBN-dependent selectivity, while 7f's broader degradation profile has not been fully characterized in published datasets, representing an area for further investigation .
| Evidence Dimension | CDK6-targeting potency (degradation DC50 vs inhibition IC50) |
|---|---|
| Target Compound Data | DC50 = 2.5 nM (CDK6 degradation) |
| Comparator Or Baseline | BSJ-03-204: IC50 = 10.4 nM (CDK6/D1 inhibition) |
| Quantified Difference | 4.2-fold difference in potency metric; distinct measurement endpoints (degradation vs inhibition) |
| Conditions | Target compound: cell-based degradation assay; Comparator: CDK6/D1 kinase inhibition assay |
Why This Matters
Researchers requiring potent CDK6 degradation rather than inhibition should prioritize 7f, while those needing characterized CRBN-dependent selectivity may consider BSJ-03-204.
